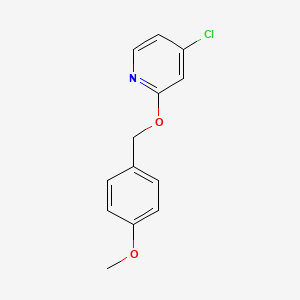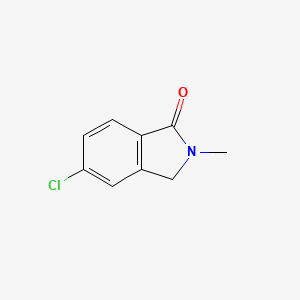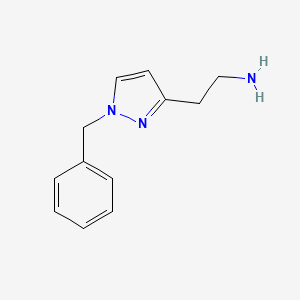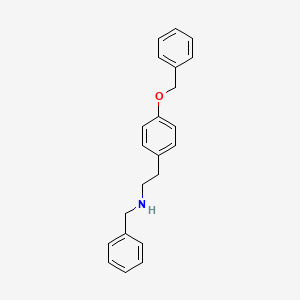
Ethyl 3-chloropropanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-chloropropanimidate is an organic compound with the molecular formula C₅H₁₀ClNO. It is a versatile chemical used in various scientific research applications, particularly in organic synthesis and medicinal chemistry. The compound is characterized by the presence of an ethyl group, a chloropropyl group, and an imidate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-chloropropanimidate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroformate with 3-chloropropylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the imidate group.
Another method involves the use of ethyl 3-chloropropanoate as a starting material. This compound is reacted with ammonia or an amine in the presence of a catalyst to yield this compound. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of raw materials, and desired production capacity. Industrial production typically employs automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloropropanimidate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Hydrolysis: The imidate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used. The reactions are typically carried out in polar solvents like water or alcohols.
Hydrolysis: Acidic or basic conditions are employed, with reagents like hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Derivatives such as ethyl 3-hydroxypropanimidate, ethyl 3-aminopropanimidate, or ethyl 3-thiopropanimidate.
Hydrolysis: 3-chloropropanoic acid and ethylamine.
Oxidation and Reduction: Corresponding oxo derivatives or reduced amines and alcohols.
Scientific Research Applications
Ethyl 3-chloropropanimidate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Biological Research: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 3-chloropropanimidate involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Ethyl 3-chloropropanimidate can be compared with other similar compounds, such as:
Ethyl 3-bromopropanimidate: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Ethyl 3-aminopropanimidate: Contains an amino group instead of chlorine, resulting in different chemical properties and uses.
Ethyl 3-hydroxypropanimidate: Contains a hydroxyl group, making it more hydrophilic and reactive in different chemical environments.
The uniqueness of this compound lies in its specific reactivity due to the presence of the chlorine atom, which makes it suitable for a wide range of chemical transformations and applications.
Properties
Molecular Formula |
C5H10ClNO |
|---|---|
Molecular Weight |
135.59 g/mol |
IUPAC Name |
ethyl 3-chloropropanimidate |
InChI |
InChI=1S/C5H10ClNO/c1-2-8-5(7)3-4-6/h7H,2-4H2,1H3 |
InChI Key |
DAQDWUFXQLBUFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[4-(2-Fluoroethoxy)phenyl]ethylamine](/img/structure/B11926181.png)





![beta-[(5-Bromo-3-pyridyl)oxy]phenethylamine](/img/structure/B11926214.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine](/img/structure/B11926215.png)

![Benzyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate](/img/structure/B11926219.png)
